molecular formula C12H13FO2 B8646018 4-(4-Fluorophenoxy)cyclohexan-1-one CAS No. 104605-91-6

4-(4-Fluorophenoxy)cyclohexan-1-one

Cat. No.: B8646018
CAS No.: 104605-91-6
M. Wt: 208.23 g/mol
InChI Key: DEBOFDKCBBMSJU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)cyclohexan-1-one is a cyclohexanone derivative featuring a 4-fluorophenoxy substituent at the 4-position of the cyclohexane ring.

Properties

CAS No.

104605-91-6

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

4-(4-fluorophenoxy)cyclohexan-1-one

InChI

InChI=1S/C12H13FO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-2,5-6,12H,3-4,7-8H2

InChI Key

DEBOFDKCBBMSJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1OC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 4-(4-Fluorophenoxy)cyclohexan-1-one with structurally related cyclohexanone derivatives, focusing on substituent effects, synthesis, and applications. Key compounds are grouped by substituent type:

Aromatic Substituents
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Fluorophenyl)cyclohexan-1-one 4-Fluorophenyl 192.20 Higher lipophilicity due to phenyl group; used in biochemical research
4-(2-(Trifluoromethyl)phenyl)cyclohexan-1-one 2-Trifluoromethylphenyl 242.22 Strong electron-withdrawing CF₃ group; enhances reactivity in cross-coupling reactions
4-(m-Tolyl)cyclohexan-1-one m-Tolyl (methylphenyl) 202.29 Electron-donating methyl group; potential monomer in polymer synthesis

Key Differences :

  • The fluorophenoxy group in the target compound introduces an oxygen linker, reducing steric hindrance compared to direct phenyl attachment (e.g., 4-(4-Fluorophenyl)cyclohexan-1-one) .
  • Trifluoromethyl substituents (e.g., in and ) significantly lower electron density at the cyclohexanone ring, favoring electrophilic substitutions, whereas methoxy or methyl groups (e.g., m-tolyl) donate electrons, altering reaction pathways .
Amino and Alkylamino Substituents
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
4-(Methylamino)cyclohexan-1-one Methylamino 127.18 Basic amino group; potential precursor for pharmaceuticals
2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one (Fluorexetamine) 3-Fluorophenyl + ethylamino 235.30 Psychoactive properties; detected in forensic analyses
4-[Methyl(trifluoroethyl)amino]cyclohexan-1-one Trifluoroethylamino 209.21 Fluorinated amino group; used as a scaffold in drug discovery

Key Differences :

  • Amino substituents (e.g., methylamino in ) increase basicity and hydrogen-bonding capacity, contrasting with the neutral phenoxy group in the target compound.
  • Fluorexetamine () demonstrates how substituent position (2,2 vs. 4,4) and fluorophenyl placement influence biological activity .
Alkoxy and Ether-Linked Substituents
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Ethoxyphenyl)cyclohexan-1-one 4-Ethoxyphenyl 232.30 Ethoxy group enhances solubility; precursor to γ-EtOPhCL lactone
4-(Methoxymethyl)cyclohexan-1-one Methoxymethyl 142.20 Flexible ether linker; used in organic synthesis

Key Differences :

  • The ethoxyphenyl derivative () undergoes Baeyer-Villiger oxidation to form ε-caprolactones, a reaction pathway less accessible to fluorophenoxy analogs due to electronic differences .
  • Methoxymethyl substituents () offer greater conformational flexibility compared to rigid aromatic phenoxy groups .
Bulkier and Multifunctional Substituents
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
4-(tert-Butyl)-2,6-bis(fluorobenzylidene)cyclohexan-1-one tert-Butyl + fluorobenzylidene 388.84 Extended conjugation; cytotoxic activity in cancer studies
4-(Dimethylamino)-4-phenylcyclohexan-1-one Dimethylamino + phenyl 231.32 Dual substituents at C4; steric hindrance affects reactivity

Key Differences :

  • Bis-fluorobenzylidene groups () create planar, conjugated systems, enabling π-π stacking interactions absent in mono-substituted analogs .

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